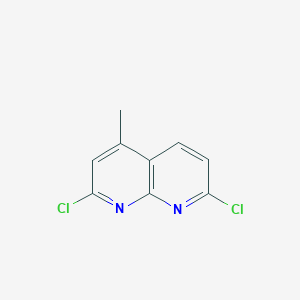![molecular formula C13H9NO2 B11892769 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one CAS No. 59663-04-6](/img/structure/B11892769.png)
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyridine ring, with a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one can be achieved through multicomponent reactions. One common method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This reaction is often assisted by ohmic heating, which involves the passage of an alternating electric current of high frequency within the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and phase transfer catalysts in aqueous media suggests that these methods could be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted chromeno-pyridines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one include:
- 5H-chromeno[2,3-B]pyridine-3-carboxylate
- 5H-chromeno[2,3-B]pyrimidin-5-one
- 5H-chromeno[2,3-B]pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
59663-04-6 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-7-10-12(15)9-4-2-3-5-11(9)16-13(10)14-8/h2-7H,1H3 |
Clé InChI |
AYVSJEOWGAMEMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


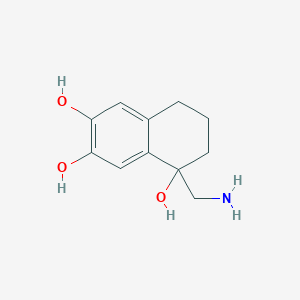
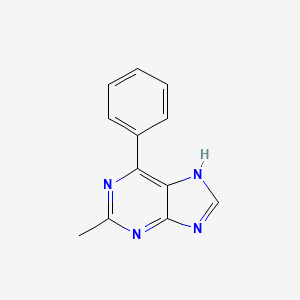
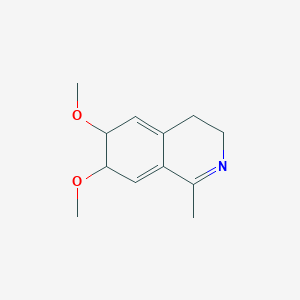


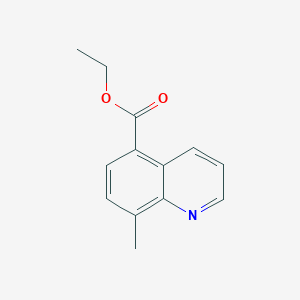
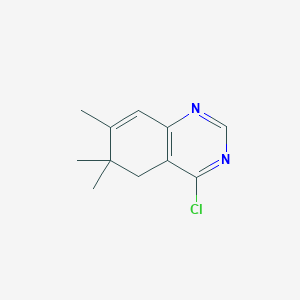

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)

